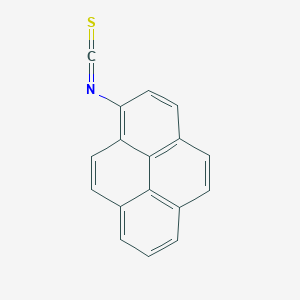

1-Isothiocyanatopyrene

Overview

Description

Amine-Reactive Fluorescent Probe

Scientific Research Applications

Polymerization Processes

- 1-Isothiocyanatopyrene is involved in polymerization processes. It has been used in studies exploring reversible addition−fragmentation chain transfer (RAFT) polymerizations, demonstrating its role in such chemical processes and the modification of polymer structures (McLeary et al., 2005).

Structure and Reactivity Studies

- Studies on the structure and reactivity of compounds like this compound have provided insights into their unique chemical properties. Research on 1-isothiocyanatosilatrane, a compound with similarities to this compound, revealed novel features such as strong NMR couplings and unique reactivity patterns, highlighting the distinct chemical characteristics of these compounds (Narula et al., 1997).

Biomedical Research

- This compound has been utilized in biomedical research, particularly in understanding the functioning of enzymes and biological molecules. For instance, pyrene isothiocyanate, a derivative, was used to investigate the rigidity of the H4-H5 loop of the Na+/K+-ATPase enzyme, revealing significant insights into the molecular mechanism of this important biological process (Linnertz et al., 1998).

Imaging and Monitoring Applications

- Isothiocyanate-functionalized compounds, including those related to this compound, have been developed as fluorescent bioprobes. These compounds are utilized for specific applications like mitochondrial imaging and monitoring processes such as mitophagy, demonstrating their utility in advanced biological and medical imaging techniques (Zhang et al., 2015).

Fluorescence and Electroluminescence Research

- Research into the fluorescence and electroluminescence properties of isothiocyanate derivatives has opened up applications in light-emitting devices. Studies on compounds like pyren-1'-yl-functionalized dithiadiazolyl radicals, which share structural features with this compound, have revealed their potential in the creation of advanced materials for electronic and optical applications (Beldjoudi et al., 2018).

Catalytic Applications

- This compound and its derivatives have been explored in catalytic reactions. For example, isothiocyanates derived from 1-indanones have been used in enantioselective construction of complex molecular structures, showcasing their role in catalysis and synthetic chemistry (Zhao & Du, 2018).

Material Science and Engineering

- In material science and engineering, compounds related to this compound have been utilized in the synthesis of low bandgap conjugated polymers. These materials find applications in photovoltaics and electronic devices, indicating the versatility of isothiocyanate compounds in engineering applications (Qin et al., 2008).

Synthesis of Heterocyclic Systems

- This compound is instrumental in the synthesis of diverse heterocyclic systems, which are crucial in pharmaceuticals and agrochemicals. Research shows that isothiocyanates serve as reactive intermediates in the construction of various heterocycles, demonstrating their significance in synthetic organic chemistry (Hemdan, 2010).

Mechanism of Action

Target of Action

1-Isothiocyanatopyrene, like other isothiocyanates, primarily targets protein cysteine residues . These sulfur-centered nucleophiles are abundant in the body and play crucial roles in various biological processes, including enzyme activity and signal transduction .

Mode of Action

The compound interacts with its targets through its high chemical reactivity . It inhibits Phase 1 enzymes involved in the activation of carcinogens, thereby reducing the formation of active carcinogenic metabolites. This interaction leads to changes in the metabolic processes of the body, particularly those involving carcinogens.

Biochemical Pathways

This compound affects several biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway , inhibits proinflammatory responses through the NFκB pathway , and influences cell cycle arrest and apoptosis . It also affects heat shock proteins and inhibits angiogenesis and metastasis . These pathways are crucial for maintaining cellular homeostasis and preventing disease progression .

Pharmacokinetics

Isothiocyanates in general demonstrate dose-dependent pharmacokinetics . They exhibit first-order absorption, nonlinear tissue distribution due to interactions with ABC transporters and intracellular glutathione depletion, and capacity-limited elimination due to saturation of GSTs in the liver .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It provides chemoprotection against carcinogens in various animal models of experimental carcinogenesis at different organ sites . This protection is comprehensive and long-lasting, as the compound affects the function of transcription factors and ultimately the expression of networks of genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The concentration of glucosinolates in different parts of the plant can influence the amount of isothiocyanates produced .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting molecules .

Cellular Effects

Isothiocyanates have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on other isothiocyanates suggest that these compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 1-Isothiocyanatopyrene at different dosages in animal models have not been studied. Other isothiocyanates have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

Isothiocyanates are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Isothiocyanates are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation

Subcellular Localization

Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

1-isothiocyanatopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NS/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHDIOVQOOWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376360 | |

| Record name | 1-isothiocyanatopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-90-5 | |

| Record name | 1-isothiocyanatopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Thiocyanato-pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

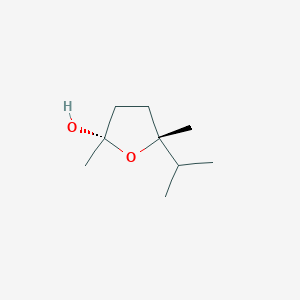

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)